LogP Differentiation: 3-Methyl vs. 5-Methyl Pyrazole Regioisomer
The 3-methyl pyrazole regioisomer (target compound) is measurably more hydrophilic than its 5-methyl counterpart. Both values are calculated LogP values reported by the same supplier using a consistent computational method, enabling direct comparison . This difference, while modest (ΔLogP = −0.068), is consistent with the distinct electronic environment created by methyl substitution adjacent to (3-position) versus distal from (5-position) the N1-alkyl linkage, which influences the pyrazole ring's dipole moment and hydrogen-bond acceptor strength of the N2 nitrogen .
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = −0.532 (Fluorochem, Product Code F705942) |
| Comparator Or Baseline | 2-(Ethylamino)-4-(5-methyl-1H-pyrazol-1-yl)butanamide (CAS 1343614-07-2, Fluorochem F705949): LogP = −0.464 |
| Quantified Difference | ΔLogP = −0.068 (target is more hydrophilic by ~0.07 log units) |
| Conditions | Consistent computational method applied by single supplier (Fluorochem); values derived from canonical SMILES input |
Why This Matters
A ΔLogP of 0.07, while modest, produces a measurable difference in reversed-phase HPLC retention time and can shift apparent solubility and passive membrane permeability in cell-based assays, making the 3-methyl isomer the preferred choice when marginally higher aqueous solubility or altered chromatographic behaviour is desired.
